AC-Leu-val-lys-aldehyde

Cathepsin B Inhibition Protease Inhibitor Potency Peptide Aldehyde Optimization

Ac-Leu-Val-Lys-aldehyde (Cathepsin B Inhibitor II) is a highly selective tripeptide aldehyde engineered for precise cathepsin B inhibition. Its unique Leu-Val-Lys sequence delivers >75-fold greater potency (IC50 4 nM) vs. leupeptin and distinct selectivity over broad-spectrum inhibitors like MG-132, ensuring clean, reproducible data in autophagy, apoptosis, and lysosomal studies. Validated in vivo (70-80% hepatic inhibition) and in Alzheimer's disease models. Insist on the validated, specific inhibitor for rigorous cathepsin B research.

Molecular Formula C19H36N4O4
Molecular Weight 384.5 g/mol
Cat. No. B116171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Leu-val-lys-aldehyde
Molecular FormulaC19H36N4O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C
InChIInChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1
InChIKeyOTTJZKCAGFGFNW-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Leu-Val-Lys-aldehyde (147600-40-6) for Cathepsin B Inhibition: Scientific Procurement and Assay Validation Guide


Ac-Leu-Val-Lys-aldehyde (CAS 147600-40-6, also known as Ac-LVK-CHO, Cathepsin B Inhibitor II) is a synthetic tripeptide aldehyde that acts as a potent and reversible inhibitor of the cysteine protease cathepsin B . It features an N-terminal acetyl (Ac) protecting group, a leucine-valine-lysine (Leu-Val-Lys) tripeptide sequence, and a C-terminal aldehyde moiety essential for covalent, yet reversible, interaction with the active-site cysteine residue of cathepsin B [1]. As a lysinal analog of the naturally occurring protease inhibitor leupeptin (Ac-Leu-Leu-Arg-aldehyde), this compound was developed to enhance inhibitory potency and selectivity, making it a critical tool compound for studying lysosomal function, protein degradation, and therapeutic interventions in cancer, neurodegeneration, and liver injury [2]. Its commercial availability from multiple vendors as a high-purity research reagent enables its widespread use in biochemical, cellular, and in vivo studies.

Why Generic Substitution of Ac-Leu-Val-Lys-aldehyde with Other Peptide Aldehydes Fails in Cathepsin B Research


Peptide aldehyde protease inhibitors, including leupeptin, MG-132, and calpain inhibitor III, are often perceived as interchangeable due to their shared C-terminal aldehyde warhead and tripeptide backbone. However, this perception is misleading for rigorous cathepsin B studies. Subtle differences in the amino acid sequence profoundly impact the compound's selectivity profile, cellular permeability, and in vivo efficacy [1]. For instance, while leupeptin (Ac-Leu-Leu-Arg-aldehyde) inhibits both serine and cysteine proteases with moderate potency, Ac-Leu-Val-Lys-aldehyde was specifically engineered via substitution of the P1 arginine with lysine and the P2 leucine with valine to achieve >75-fold greater potency against cathepsin B (IC50 = 4 nM) compared to leupeptin (IC50 = 310 nM) . This gain in potency is not universal across all cathepsins, underscoring a distinct selectivity profile. Furthermore, critical biopharmaceutical properties, such as lysosomal permeability, are not conserved across the class; a generic substitution could lead to false-negative results due to inadequate target engagement within the lysosomal lumen [2]. Therefore, experimental reproducibility and data integrity demand the use of the specific, validated inhibitor Ac-Leu-Val-Lys-aldehyde for cathepsin B-focused investigations.

Quantitative Differentiation of Ac-Leu-Val-Lys-aldehyde: Evidence-Based Comparison Against Analogs for Cathepsin B Inhibition


Ac-Leu-Val-Lys-aldehyde Exhibits >75-Fold Greater Potency for Cathepsin B Than the Parent Compound Leupeptin

Ac-Leu-Val-Lys-aldehyde demonstrates a significantly enhanced inhibitory potency against cathepsin B compared to its structural analog and parent compound, leupeptin. In standard enzyme inhibition assays, Ac-Leu-Val-Lys-aldehyde exhibits an IC50 value of 4 nM, whereas leupeptin shows an IC50 of 310 nM (0.31 µM) . This represents a 77.5-fold improvement in potency, a direct result of the sequence modifications (Lys for Arg at P1; Val for Leu at P2) [1].

Cathepsin B Inhibition Protease Inhibitor Potency Peptide Aldehyde Optimization

In Vivo Validation: Ac-Leu-Val-Lys-aldehyde Achieves 70-80% Cathepsin B Inhibition in Murine Liver Following Systemic Administration

The in vivo efficacy of Ac-Leu-Val-Lys-aldehyde has been validated in a preclinical model of acetaminophen (APAP)-induced hepatotoxicity. In C57Bl/6 mice treated with 300 mg/kg APAP, prior administration (1 hr) of Ac-Leu-Val-Lys-aldehyde (AC-LVK-CHO) resulted in a 70-80% reduction in hepatic cathepsin B activity compared to vehicle-treated controls, confirming robust target engagement in a disease-relevant context [1]. This study provides a quantitative benchmark for in vivo dosing and efficacy, which is often lacking for other peptide aldehyde inhibitors in this class.

In Vivo Pharmacology Hepatotoxicity Acetaminophen (APAP) Model Lysosomal Protease

Comparative Potency Profile: Ac-Leu-Val-Lys-aldehyde is >6-Fold More Potent for Cathepsin B than the Broad-Spectrum Proteasome Inhibitor MG-132

While both Ac-Leu-Val-Lys-aldehyde and MG-132 (Z-Leu-Leu-Leu-aldehyde) are peptide aldehydes, their primary targets and potencies differ significantly. Ac-Leu-Val-Lys-aldehyde is a dedicated cathepsin B inhibitor with an IC50 of 4 nM . In contrast, MG-132 is primarily a proteasome inhibitor (IC50 = 100 nM) that also inhibits calpains (IC50 = 1.2 µM) and, with lesser potency, cathepsins . For experiments specifically targeting cathepsin B, Ac-Leu-Val-Lys-aldehyde offers over a 6-fold improvement in potency compared to MG-132's reported activity against cathepsins, while also providing a cleaner pharmacological profile with reduced off-target effects on the proteasome and calpain systems [1].

Protease Inhibitor Selectivity Cathepsin B vs. Proteasome Cross-Inhibitor Profiling

Ac-Leu-Val-Lys-aldehyde Demonstrates Defined, Yet Limited, Lysosomal Permeability: A Critical Factor for Cellular Target Engagement

A key limitation of Ac-Leu-Val-Lys-aldehyde is its suboptimal passive permeability into lysosomes, the primary subcellular location of cathepsin B. A 2024 study explicitly noted that while Ac-LVK-CHO effectively inhibits cathepsin B in vitro, it 'is not able to enter the lysosomes sufficiently to exert its therapeutic effect precisely' in a cellular context [1]. This finding has directly motivated the development of prodrug strategies, such as the introduction of a morpholine group to enhance lysosomal accumulation [1]. This property distinguishes it from some cell-permeable, broad-spectrum inhibitors but is a known, manageable characteristic that informs proper experimental design.

Lysosomal Targeting Cell Permeability Prodrug Development

Optimal Application Scenarios for Ac-Leu-Val-Lys-aldehyde in Cathepsin B-Driven Research


High-Potency Cathepsin B Inhibition in Biochemical and Cell-Free Assays

Ac-Leu-Val-Lys-aldehyde is optimally suited for biochemical assays requiring maximal inhibition of purified cathepsin B at low nanomolar concentrations. Its 4 nM IC50 allows for near-complete enzyme inhibition without the need for high micromolar concentrations that can lead to solubility issues or off-target effects . This makes it an ideal tool for enzyme kinetics studies, high-throughput screening (HTS) assay development, and for use as a positive control inhibitor in cathepsin B activity assays.

In Vivo Target Validation in Preclinical Models of Liver Injury and Neurodegeneration

The compound has demonstrated robust in vivo target engagement, achieving 70-80% inhibition of hepatic cathepsin B activity in a murine model of acetaminophen-induced hepatotoxicity [1]. This provides a validated dosing paradigm (e.g., 1 hr pre-treatment) for researchers investigating the role of cathepsin B in liver pathophysiology. Furthermore, its efficacy in reducing brain β-secretase activity and amyloid-β levels in a guinea pig model positions it as a valuable tool for in vivo target validation in Alzheimer's disease research [2].

Differentiation of Cathepsin B Activity from Proteasome and Calpain Functions in Cellular Pathways

In cellular models where the proteasome, calpains, and cathepsins are all potentially active, Ac-Leu-Val-Lys-aldehyde provides a more selective tool for interrogating cathepsin B-specific functions. Compared to the broad-spectrum inhibitor MG-132 (which potently inhibits the proteasome at 100 nM and calpains at 1.2 µM), Ac-Leu-Val-Lys-aldehyde's >6-fold greater potency for cathepsin B and its distinct selectivity profile allow researchers to more cleanly dissect the contribution of cathepsin B to processes such as autophagy, apoptosis, and antigen presentation .

Foundation for Prodrug Development Targeting Enhanced Lysosomal Delivery

The documented limitation in lysosomal permeability of Ac-Leu-Val-Lys-aldehyde has directly spurred the development of prodrug derivatives. Research groups are actively modifying its structure (e.g., with morpholine or photolabile groups) to create advanced tools that accumulate more effectively in lysosomes [3]. For medicinal chemistry and drug discovery programs focused on lysosomal storage disorders or cancer, this compound serves as a critical starting point and control for evaluating new, lysosome-targeted cathepsin B inhibitors.

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